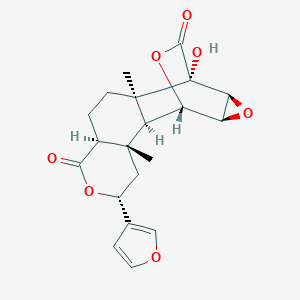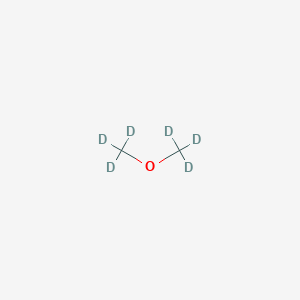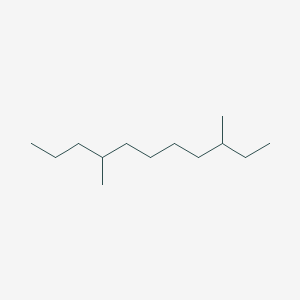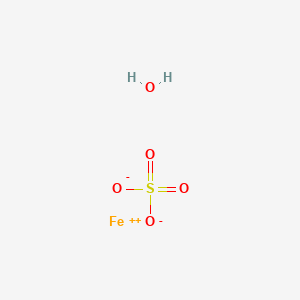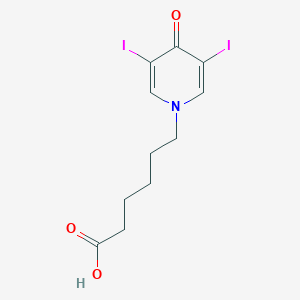![molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2](/img/structure/B95703.png)
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is an organosilicon compound with the molecular formula C6H12Cl4Si2. This compound is part of a broader class of organosilicon compounds that are characterized by silicon atoms bonded to organic groups. These compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability and resistance to oxidation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] typically involves the reaction of dichlorosilane with methylene chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cl2SiH2+2CH2Cl2→(Cl2SiCH2)2SiCl2
Industrial Production Methods
On an industrial scale, the production of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] involves the use of large reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Organosilicon compounds with different organic groups.
科学的研究の応用
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
作用機序
The mechanism by which [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial for the compound’s role in the synthesis of silicone polymers and other materials.
類似化合物との比較
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with similar reactivity but different substituents.
Tetramethyldisiloxane: Contains silicon-oxygen bonds and is used in similar applications.
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Uniqueness
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is unique due to its specific structure, which allows for the formation of complex silicon-based materials. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
18243-10-2 |
|---|---|
分子式 |
C4H10Cl6Si3 |
分子量 |
355.1 g/mol |
IUPAC名 |
dichloro-bis[[dichloro(methyl)silyl]methyl]silane |
InChI |
InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |
InChIキー |
DMBOORLKGDADEQ-UHFFFAOYSA-N |
SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
正規SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


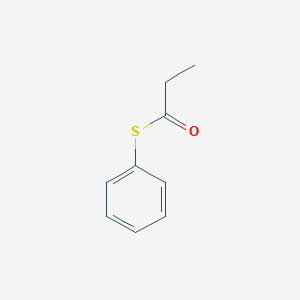
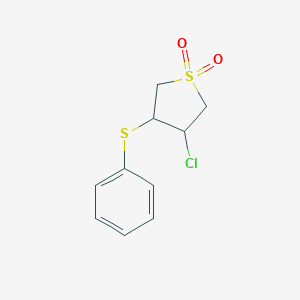
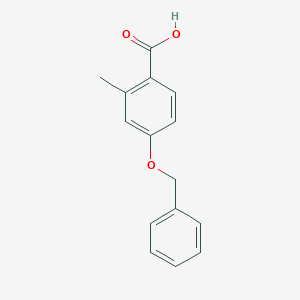
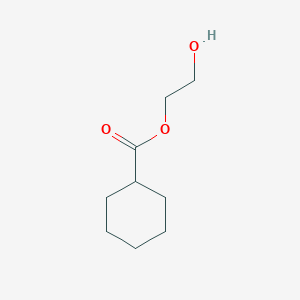
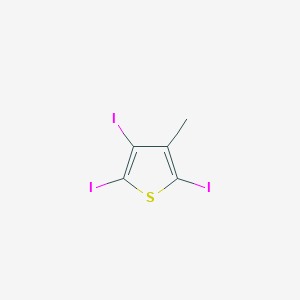
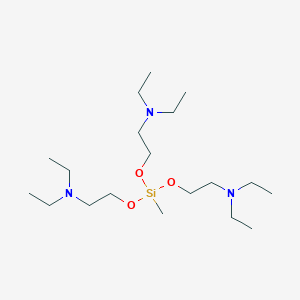
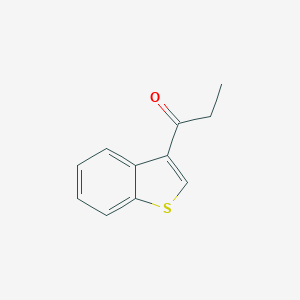
![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)
